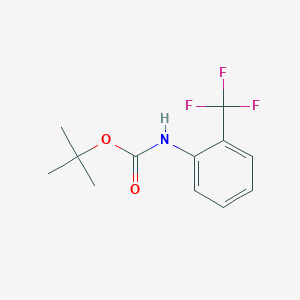

tert-Butyl (2-(trifluoromethyl)phenyl)carbamate

Overview

Description

tert-Butyl (2-(trifluoromethyl)phenyl)carbamate: is an organic compound that features a tert-butyl group, a trifluoromethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 2-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-(trifluoromethyl)aniline+tert-butyl chloroformate→tert-Butyl (2-(trifluoromethyl)phenyl)carbamate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl (2-(trifluoromethyl)phenyl)carbamate can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 2-(trifluoromethyl)aniline and tert-butanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products:

Hydrolysis: 2-(trifluoromethyl)aniline and tert-butanol.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (2-(trifluoromethyl)phenyl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis.

Biology and Medicine: The compound is explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry: In the agrochemical industry, this compound is investigated for its potential use as a pesticide or herbicide due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(trifluoromethyl)phenyl)carbamate involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets by increasing its lipophilicity and stability.

Comparison with Similar Compounds

- tert-Butyl (2-fluorophenyl)carbamate

- tert-Butyl (2-chlorophenyl)carbamate

- tert-Butyl (2-bromophenyl)carbamate

Uniqueness: tert-Butyl (2-(trifluoromethyl)phenyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs with other halogen substituents.

Biological Activity

Tert-Butyl (2-(trifluoromethyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a candidate for drug development and agrochemical applications. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group increases lipophilicity, enhancing binding affinity to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This mechanism is crucial for its application in drug development, as it can modulate the activity of target proteins effectively.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of tert-butyl carbamates exhibit promising anti-inflammatory effects. For instance, studies involving related compounds showed significant inhibition of carrageenan-induced paw edema in rats, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

2. Antimicrobial Properties

Compounds containing the carbamate moiety have been evaluated for their antimicrobial activities against various pathogens. Notably, studies indicated that certain derivatives exhibited selective activity against Chlamydia species, suggesting their potential as therapeutic agents against bacterial infections .

3. Potential in Drug Development

The presence of the trifluoromethyl group in this compound has been linked to enhanced pharmacological properties. For example, the inclusion of this group has shown to increase the potency of compounds targeting serotonin uptake by six-fold compared to non-fluorinated analogs . This highlights the importance of structural modifications in improving drug efficacy.

Comparative Analysis

A comparison with similar compounds reveals the unique advantages offered by this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| tert-Butyl (2-fluorophenyl)carbamate | 141940-36-5 | Lacks trifluoromethyl group; lower lipophilicity |

| tert-Butyl (2-chlorophenyl)carbamate | 141940-37-6 | Chlorine substituent; different biological profile |

| tert-Butyl (2-bromophenyl)carbamate | 141940-38-7 | Bromine substituent; varied reactivity |

The trifluoromethyl group not only enhances metabolic stability but also increases the compound's overall biological activity compared to its halogen-substituted counterparts.

Case Studies

Several case studies have evaluated the efficacy of related compounds:

- Anti-inflammatory Efficacy : A series of new carbamate derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan model. Compounds showed varying degrees of inhibition, with some achieving over 50% efficacy within hours post-administration .

- Antimicrobial Screening : A study on antimicrobial properties indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Gram-positive and Gram-negative bacteria .

- In Silico Docking Studies : Computational studies provided insights into the binding modes of these compounds with COX-2 enzymes, supporting their potential as anti-inflammatory agents .

Properties

IUPAC Name |

tert-butyl N-[2-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-7-5-4-6-8(9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKDQZIJKAZBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567273 | |

| Record name | tert-Butyl [2-(trifluoromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141940-36-5 | |

| Record name | tert-Butyl [2-(trifluoromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.